molecular formula C22H24ClN3O2S B2818494 N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421590-60-5

N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2818494
CAS RN: 421590-60-5
M. Wt: 429.96
InChI Key: NBZCTTSNEFOXPN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, a drug, etc.) and its role or use .


Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to create it. This can include the starting materials, the reagents used, the conditions under which the reaction is carried out (such as temperature and pressure), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. It can also include the compound’s stability under various conditions, its reactivity, and its spectroscopic properties .

Scientific Research Applications

Subheading Antimicrobial Applications of Quinazolines

Quinazolines synthesized from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed promising antibacterial and antifungal activities against various microbes such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings highlight the potential of quinazolines in antimicrobial applications (Desai, Shihora, & Moradia, 2007).

Hydrolytic Opening of the Quinazoline Ring

Subheading Chemical Transformations and Reactions

Research on the hydrolytic opening of the quinazoline ring in quinazoline derivatives revealed new insights into their chemical behavior. Such studies contribute to a deeper understanding of the chemical properties of quinazolines and their potential applications in various scientific fields (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

Studies on 4(1H)-Quinazolinones

Subheading Derivatization and Chemical Analysis

Investigations into the derivatizations of quinazolinones, specifically focusing on their ethoxycarbonyl group, have provided valuable insights into the chemical behavior and possible applications of these compounds. Such research enhances our understanding of quinazolinones and their potential in scientific research (Ozaki, Yamada, & Oine, 1983).

A Clubbed Quinazolinone and 4-Thiazolidinone as Potential Antimicrobial Agents

Subheading Combining Quinazolines for Enhanced Applications

Research on combining quinazolinones with 4-thiazolidinones has shown that such compounds exhibit significant in vitro antibacterial and antifungal activities against various microbes. This indicates a potential for developing novel antimicrobial agents using these combinations (Desai, Dodiya, & Shihora, 2011).

Synthesis of Thienoquinolines

Subheading Expanding the Scope of Quinazoline Derivatives

Research into the synthesis of thienoquinolines, a novel heterocycle, from quinazoline derivatives has opened new avenues in chemical research. This study contributes to the expansion of available quinazoline-based compounds for various scientific applications (Awad, Abdel-rahman, & Bakhite, 1991).

Mechanism of Action

For drugs or biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and disposal methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 4-chlorophenethylamine with 2-pentanone to form 2-(4-chlorophenyl)ethyl-4-pentanone. This intermediate is then reacted with thiourea to form 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea. The final compound is obtained by reacting 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea with 7-chloro-4-oxoquinoline-3-carboxylic acid.", "Starting Materials": [ "4-chlorophenethylamine", "2-pentanone", "thiourea", "7-chloro-4-oxoquinoline-3-carboxylic acid" ], "Reaction": [ "4-chlorophenethylamine + 2-pentanone → 2-(4-chlorophenyl)ethyl-4-pentanone", "2-(4-chlorophenyl)ethyl-4-pentanone + thiourea → 2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea", "2-(4-chlorophenyl)ethyl-4-pentanone-2-thiourea + 7-chloro-4-oxoquinoline-3-carboxylic acid → N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide" ] }

CAS RN

421590-60-5

Product Name

N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C22H24ClN3O2S

Molecular Weight

429.96

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C22H24ClN3O2S/c1-2-3-4-13-26-21(28)18-10-7-16(14-19(18)25-22(26)29)20(27)24-12-11-15-5-8-17(23)9-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,24,27)(H,25,29)

InChI Key

NBZCTTSNEFOXPN-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)NC1=S

solubility

not available

Origin of Product

United States

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